Home > Products > Screening Compounds P135014 > 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one - 892770-47-7

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Catalog Number: EVT-3086351
CAS Number: 892770-47-7
Molecular Formula: C25H30FN3O3S
Molecular Weight: 471.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Levofloxacin

Compound Description:

Levofloxacin, [(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid], is a synthetic fluoroquinolone antibiotic recognized for its broad-spectrum antibacterial activity. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. []

Relevance:

Levofloxacin shares significant structural similarities with 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one. Both compounds possess a core quinolone structure, a fluorine atom at the 6-position, and a 4-methylpiperazine substituent at the 7-position. These shared features suggest a potential for analogous biological activity profiles and warrant further investigation. []

(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1yl)-[1,4]oxazino-[2,3,4-ij]quinolin-7-one (Compound I)

Compound Description:

(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1yl)-[1,4]oxazino-[2,3,4-ij]quinolin-7-one (Compound I) is a degradation product of levofloxacin observed during advanced oxidation processes using bismuth vanadate (BiVO4) and visible light. []

Relevance:

This compound is structurally related to 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one through the presence of the fluoroquinolone core, the fluorine atom at the 6-position, and the 4-methylpiperazine substituent at the 7-position, similar to levofloxacin. []

(S)-3,7-dihydro- 3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2H-[1,4]oxazino-[2,3,4-ij]quinolone-6-carboxylic acid (Compound IV)

Compound Description:

(S)-3,7-dihydro- 3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2H-[1,4]oxazino-[2,3,4-ij]quinolone-6-carboxylic acid (Compound IV) is another degradation product of levofloxacin formed during the same advanced oxidation processes as Compound I. []

Relevance:

Similar to the previous compounds, Compound IV shares the fluoroquinolone core, the fluorine atom at the 6-position, and the 4-methylpiperazine substituent at the 7-position with 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one. This consistent presence of these key structural motifs within levofloxacin and its derivatives highlights their potential significance in influencing biological activity. []

9-fluoro-2,3- dihydro-6-hydroxy-3-methyl-10-(4-methylpiperazin-1-yl)–[1,4]oxazino[2,3,4-ij]quinolin-7-one

Compound Description:

This compound is a primary product identified in the oxidation of levofloxacin by hexacyanoferrate(III) in an alkaline environment. [, ]

Relevance:

This compound maintains a similar structure to 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one, particularly regarding the fluoroquinolone core, fluorine atom at the 6-position, and the 4-methylpiperazine group at the 7-position. The recurring presence of these structural elements further emphasizes their potential importance for biological interactions. [, ]

4-amino-5-fluoro-3- [6- (4-methylpiperazin-1-yl) -1H-benzimidazol-2-yl] -1H-quinolin-2-one

Compound Description:

This compound demonstrates potential in treating adenoid cystic carcinoma, particularly when administered alongside docetaxel. []

Relevance:

The structural similarity of this compound to 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one is evident in the shared quinolone core structure and the 4-methylpiperazine substituent. This suggests that exploring variations in substituents on the quinolone core could lead to the identification of novel compounds with potential therapeutic applications. []

(S) N-(3-p-methoxylphenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,8-(3,1-propoxy)-quinolin-4(1H)-one-3-carbonyl hydrazine (FQ-10)

Compound Description:

(S) N-(3-p-methoxylphenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,8-(3,1-propoxy)-quinolin-4(1H)-one-3-carbonyl hydrazine (FQ-10) has shown potential in inducing apoptosis in the human hepatocarcinoma cell line SMMC-7721. []

Relevance:

This compound shares with 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one the core quinolone structure, fluorine atom at position 6, and the 4-methylpiperazine substituent. The observed apoptotic effect of FQ-10 suggests that modifications to the 3-position of the quinolone ring could hold promise for developing new anticancer agents. []

N-(3-phenylallylidene)-6-fluoro-1, 8-(2, 1-propoxy)-7-(4-methylpiperazin-1-yl)-quinolin-4(1H)-one-3-carbonyl hyarazine (FQ16)

Compound Description:

N-(3-phenylallylidene)-6-fluoro-1, 8-(2, 1-propoxy)-7-(4-methylpiperazin-1-yl)-quinolin-4(1H)-one-3-carbonyl hyarazine (FQ16) has demonstrated the ability to induce apoptosis in human hepatocarcinoma SMMC-7721 cells in vitro. This effect is linked to its influence on topoisomerase II activity and its role in the mitochondrial-dependent apoptotic pathway. []

Relevance:

FQ16 exhibits substantial structural similarity to 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one, sharing the core quinolone structure, a fluorine atom at position 6, and the 4-methylpiperazine group. The capacity of FQ16 to inhibit topoisomerase II and induce apoptosis marks it as a compound of interest for further investigation in cancer treatment. []

3-(1-amino-5-mercapto-1H-1,3,4-triazol-2-yl)-7-chloro-1-cyclopropyl-6-1,4-dihydroquinolin-4-one

Compound Description:

This compound serves as a critical intermediate in synthesizing quinolone derivatives modified at the 3-position with a fused heterocyclic ring. []

Relevance:

Although it lacks the sulfonyl and specific substituents of 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one, this compound shares the fundamental quinolone core structure, highlighting its role as a foundational scaffold in developing diverse quinolone derivatives with potentially valuable biological properties. []

7-chloro-1-cyclopropyl-6-fluoro-3-[2-(pyridin-4-yl)-[1,3,4]-triazolo[2,1-b][1,3,4]thiadiazol-4-yl]-1,4-hydroquinolin-4-one

Compound Description:

This compound is a fused heterocyclic system derived from 3-(1-amino-5-mercapto-1H-1,3,4-triazol-2-yl)-7-chloro-1-cyclopropyl-6-1,4-dihydroquinolin-4-one. []

Relevance:

Despite its distinct structural features compared to 3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one, it emphasizes the exploration of diverse chemical modifications on the quinolone scaffold to generate new compounds with potentially enhanced biological activity. []

Overview

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound is characterized by its unique functional groups, which may contribute to its pharmacological properties and potential therapeutic applications.

Source and Classification

This compound is classified as a sulfonamide derivative and a fluorinated quinoline. The presence of the sulfonyl group and the fluorine atom is notable, as these modifications can enhance biological activity and solubility. The compound's structure suggests potential interactions with various biological targets, which warrants further investigation into its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves several multi-step organic reactions. The general synthetic route includes:

  1. Preparation of the Quinoline Core: This initial step often involves cyclization reactions that form the quinoline ring structure.
  2. Introduction of Functional Groups: Subsequent steps involve:
    • Sulfonylation: Using sulfonyl chlorides to introduce the sulfonyl group.
    • Fluorination: Employing fluorinating agents to add the fluorine atom at the 6-position.
    • Methylation: Methylating agents are utilized to introduce the methyl group at the 7-position.
    • Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions.

Industrial production may focus on optimizing these steps for higher yields and purities, potentially incorporating catalysts and advanced purification methods such as chromatography .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is C22_{22}H28_{28}FN3_{3}O2_{2}S. The compound features a quinoline ring system with various substituents:

  • Quinoline Core: A bicyclic structure consisting of a benzene ring fused to a pyridine.
  • Sulfonyl Group: Attached at the 3-position.
  • Fluorine Atom: Located at the 6-position.
  • Piperazine Ring: Substituted at the 7-position with a propyl chain.

The specific arrangement of these groups influences both the chemical reactivity and biological activity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various chemical reactions, including:

  • Oxidation Reactions: To modify functional groups or introduce new ones.
  • Reduction Reactions: To alter oxidation states within the molecule.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, allowing for further functionalization .

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate for oxidation processes.
  • Reducing Agents: Like sodium borohydride for reduction reactions.
  • Nucleophiles/Electrophiles: Various nucleophiles or electrophiles depending on the desired transformation.

Reaction conditions (temperature, solvent choice, pH) are crucial for achieving optimal results in these transformations .

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific biological targets such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways. Detailed studies are necessary to elucidate the precise mechanisms and pathways influenced by this compound, which may include inhibition or activation of target proteins .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Molecular Weight: Approximately 393.54 g/mol.
  • Solubility: Solubility characteristics are influenced by functional groups; typically, sulfonamide derivatives exhibit good solubility in polar solvents.

Chemical Properties

Chemical properties encompass reactivity patterns such as:

  • Stability: Generally stable under standard conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
  • Reactivity with Nucleophiles/Electrophiles: The presence of electrophilic sites allows for various substitution reactions.

Analyses such as spectroscopic methods (NMR, IR) can provide insights into structural confirmations and functional group identification.

Applications

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has potential applications in scientific research and medicinal chemistry. Its unique structure suggests possible uses in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases due to its anticipated biological activity.
  • Biological Studies: Investigating mechanisms of action related to quinoline derivatives in cellular pathways.

Further research is needed to explore its efficacy and safety profiles in therapeutic applications .

Properties

CAS Number

892770-47-7

Product Name

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one

Molecular Formula

C25H30FN3O3S

Molecular Weight

471.59

InChI

InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(5-2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3

InChI Key

SKVRSKRMYAHGNX-UHFFFAOYSA-N

SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.